ブロモトリクロロメタン

概要

説明

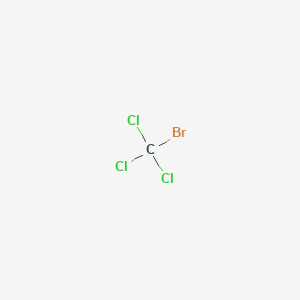

Bromotrichloromethane, also known as trichlorobromomethane, is a halogenated methane derivative with the chemical formula CBrCl₃. It is a colorless to slightly yellow liquid with a chloroform-like odor. This compound is primarily used as a solvent, intermediate, and reagent in various chemical processes. It has applications in the production of fluorocarbon refrigerants and as a precursor in the synthesis of pharmaceuticals and agrochemicals .

作用機序

Bromotrichloromethane (BrCCl3) is a trihalomethane with a molecular weight of 198.27 . It has been used as a chain transfer agent for radical polymerization of methacrylates and as a brominating reagent .

Mode of Action

It is known to act as a chain transfer agent in the radical polymerization of methacrylates . This suggests that it may interact with radicals, potentially influencing various biochemical reactions.

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 105 °C and a density of 2.012 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be a potent liver poison . In rats, bromotrichloromethane produces about three times the degree of liver microsomal lipid peroxidation as does carbon tetrachloride .

Action Environment

The action, efficacy, and stability of bromotrichloromethane can be influenced by various environmental factors. For instance, its vapor pressure is 38.4 mmHg at 25 °C , suggesting that it can readily evaporate at room temperature. This could potentially influence its stability and efficacy in different environments.

科学的研究の応用

Organic Synthesis

1.1 Photocatalytic Reactions

BTCM has been utilized as a reagent in photocatalytic reactions, specifically for the synthesis of complex organic molecules. A recent study demonstrated its effectiveness in a visible-light-mediated multicomponent annulation process involving amide-anchored 1,7-diynes. The reaction employs BTCM to generate key intermediates through the cleavage of carbon-halogen bonds, leading to the formation of diverse benzoyl-quinolin-2(1H)-one acetates .

Table 1: Reaction Conditions and Yields

| Entry | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | CBrCl₃ with 30 W blue LEDs | 48 |

| 2 | CBrCl₃ with K₂CO₃ as base | 67 |

| 3 | Wet-acetonitrile at room temperature | 75 |

This table summarizes the yields obtained under various conditions, highlighting the efficiency of BTCM in facilitating these transformations.

1.2 Radical Telomerization

BTCM acts as a strong telogen in radical telomerization processes, particularly for vinyl monomers. Its ability to generate bromine radicals makes it a valuable component in polymer chemistry, enhancing the synthesis of complex polymers through controlled radical processes .

Environmental Studies

2.1 Toxicological Research

Research has indicated that BTCM can potentiate hepatotoxicity when combined with other compounds, such as chlordecone. Studies on male rats have shown dose-response relationships that elucidate the toxic effects of BTCM on liver function, emphasizing its relevance in toxicological assessments .

Table 2: Toxicity Assessment of BTCM

| Study Type | Findings |

|---|---|

| Animal Studies | Indicated hepatotoxicity and lethality |

| Biochemical Analysis | Altered liver enzyme levels post-exposure |

This table provides an overview of findings from toxicological studies involving BTCM.

Case Studies

3.1 Lipid Peroxidation Studies

In a study focusing on lipid peroxidation products in the liver of bromobenzene-poisoned mice, researchers identified elevated levels of toxic aldehydes associated with BTCM exposure. This research underscores the compound's role in oxidative stress and cellular injury mechanisms .

3.2 Water Disinfection Research

BTCM has been examined as a by-product of chlorination processes in drinking water treatment. Historical reviews highlight its significance as a disinfection by-product (DBP) and discuss the balance between public health benefits and potential risks associated with DBPs like BTCM .

準備方法

Synthetic Routes and Reaction Conditions: Bromotrichloromethane can be synthesized by the reaction of bromine with chloroform under the influence of light. The process involves providing bromine in chloroform and irradiating the resulting solution with light in the range of 350 to 550 nm. It is crucial to avoid radiation of wavelengths below 350 nm to ensure selectivity and efficiency .

Industrial Production Methods: The industrial production of bromotrichloromethane follows similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities, with careful control of reaction conditions to maintain product quality and yield. The use of specialized equipment to handle bromine and chloroform safely is essential in industrial settings .

化学反応の分析

Types of Reactions: Bromotrichloromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions, where bromine is replaced by other halogens.

Addition Reactions: It can add to carbon-carbon and carbon-heteroatom multiple bonds, leading to the formation of brominated compounds.

Radical Reactions: It acts as a chain transfer agent in radical polymerization processes.

Common Reagents and Conditions:

Halogen Exchange: Bromine and other halogens are common reagents.

Addition Reactions: Protic bases and phase-transfer catalysts are often used.

Radical Reactions: Radical initiators and specific temperature conditions are required

Major Products:

Brominated Compounds: Resulting from addition reactions.

Telomers: Formed during radical polymerization.

類似化合物との比較

Bromodichloromethane (CHBrCl₂): A trihalomethane with similar properties but different reactivity and applications.

Carbon Tetrachloride (CCl₄): Another halogenated methane derivative used as a solvent and in chemical synthesis.

Uniqueness: Bromotrichloromethane is unique due to its specific reactivity in radical polymerization and its role as a brominating reagent. Its ability to participate in halogen exchange and addition reactions also sets it apart from similar compounds .

生物活性

Bromotrichloromethane (BrCCl₃), also known as brominated trichloromethane, is a chemical compound with significant biological activity, particularly concerning its toxicological effects. This article reviews the biological activity of BrCCl₃, focusing on its hepatotoxicity, mechanisms of action, and implications for human health based on diverse research findings.

- Chemical Formula : CBrCl₃

- Molecular Weight : 197.39 g/mol

- CAS Number : 75-64-9

BrCCl₃ is a colorless liquid at room temperature with a sweet odor. It is primarily used in organic synthesis and as a solvent but has raised concerns due to its toxic effects.

Mechanisms of Toxicity

BrCCl₃ exhibits hepatotoxic properties, significantly affecting liver function. Studies have shown that it induces lipid peroxidation and oxidative stress in liver cells, leading to cellular damage. The compound's toxicity is often compared to that of carbon tetrachloride (CCl₄), with BrCCl₃ demonstrating approximately three times the degree of liver microsomal lipid peroxidation compared to CCl₄ .

Key Mechanisms:

- Oxidative Stress : BrCCl₃ generates reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of toxic metabolites that contribute to its hepatotoxic effects .

1. Hepatotoxicity in Animal Models

A study investigated the effects of BrCCl₃ on male rats, focusing on histopathological alterations over time after exposure. The results indicated significant liver damage characterized by necrosis and inflammation. Interestingly, the study suggested that stimulated hepatocellular regeneration could play a role in recovery from BrCCl₃-induced damage .

| Study | Dose | Observations |

|---|---|---|

| Slater et al. (1966) | Low dose | Induced significant liver damage; noted regeneration capabilities in rats |

| Recent Study (2021) | Varying doses | Confirmed oxidative stress and lipid peroxidation; observed recovery mechanisms |

2. Comparative Toxicology

Research comparing BrCCl₃ with other halogenated compounds has shown that while both BrCCl₃ and CCl₄ are hepatotoxic, BrCCl₃'s effects are more pronounced in certain contexts due to its unique metabolic pathways .

Health Implications

The implications of BrCCl₃ exposure extend beyond laboratory settings. Epidemiological studies have suggested potential links between exposure to brominated trihalomethanes (including BrCCl₃) and increased risks of various cancers, particularly liver and bladder cancer .

Exposure Routes:

- Inhalation : Common in occupational settings where BrCCl₃ is used.

- Dermal Absorption : Significant during activities such as cleaning or maintenance involving this compound.

- Ingestion : Possible through contaminated drinking water or food sources.

特性

IUPAC Name |

bromo(trichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNQFQFUQLJSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023930 | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Insoluble in water; [HSDB] | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.012 @ 25 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

39.0 [mmHg], 39 mm Hg at 25 °C | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/ | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS HEAVY LIQUID | |

CAS No. |

75-62-7 | |

| Record name | Bromotrichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromotrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKJ30QXM63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-5.7 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。